molecular formula C9H4Cl2FN3O B12934759 3-(4,6-Dichloropyrimidin-2-yl)-4-fluoropyridin-2-ol

3-(4,6-Dichloropyrimidin-2-yl)-4-fluoropyridin-2-ol

Cat. No.: B12934759
M. Wt: 260.05 g/mol
InChI Key: KBAMLLHNIGCYSP-UHFFFAOYSA-N
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Description

3-(4,6-Dichloropyrimidin-2-yl)-4-fluoropyridin-2-ol is a heterocyclic compound that features both pyrimidine and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,6-Dichloropyrimidin-2-yl)-4-fluoropyridin-2-ol typically involves the reaction of 4,6-dichloropyrimidine with 4-fluoropyridin-2-ol under specific conditions. One common method involves the use of a base, such as sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4,6-Dichloropyrimidin-2-yl)-4-fluoropyridin-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride in DMF.

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an ether solvent.

    Coupling Reactions: Palladium catalysts in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrimidine derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-(4,6-Dichloropyrimidin-2-yl)-4-fluoropyridin-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4,6-Dichloropyrimidin-2-yl)-4-fluoropyridin-2-ol involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. This inhibition can lead to various biological effects, such as the modulation of cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual pyrimidine and pyridine rings, which confer specific chemical properties and reactivity. This duality allows for a wide range of chemical modifications and applications, making it a versatile compound in various research fields.

Properties

Molecular Formula

C9H4Cl2FN3O

Molecular Weight

260.05 g/mol

IUPAC Name

3-(4,6-dichloropyrimidin-2-yl)-4-fluoro-1H-pyridin-2-one

InChI

InChI=1S/C9H4Cl2FN3O/c10-5-3-6(11)15-8(14-5)7-4(12)1-2-13-9(7)16/h1-3H,(H,13,16)

InChI Key

KBAMLLHNIGCYSP-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C(=C1F)C2=NC(=CC(=N2)Cl)Cl

Origin of Product

United States

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